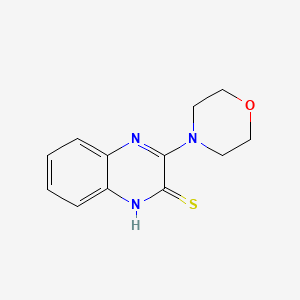

3-Morpholinoquinoxaline-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-yl-1H-quinoxaline-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c17-12-11(15-5-7-16-8-6-15)13-9-3-1-2-4-10(9)14-12/h1-4H,5-8H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUCUUYMSDTOAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of 3 Morpholinoquinoxaline 2 Thiol

Reactions Involving the Sulfur Atom at Position 2

The thiol group is the most reactive site for derivatization. It can exist in a tautomeric equilibrium with its thione form, 3-morpholinoquinoxaline-2(1H)-thione. This duality allows it to react as a potent nucleophile, particularly in its deprotonated thiolate form, or to undergo oxidative reactions.

The sulfur atom of 3-Morpholinoquinoxaline-2-thiol, especially after deprotonation to the thiolate anion with a suitable base, serves as an excellent nucleophile. It can readily participate in nucleophilic substitution reactions with a variety of electrophiles, leading to the formation of stable S-substituted derivatives. This reactivity is a cornerstone of its derivatization.

The general reaction involves the attack of the thiolate on an alkyl halide or other electrophile, displacing a leaving group and forming a new carbon-sulfur bond. chemrxiv.org This process is analogous to the well-established Williamson ether synthesis but for thioethers. researchgate.net The high nucleophilicity of thiolates, compared to their oxygen analogs (alkoxides), often results in clean and efficient reactions with minimal competing elimination reactions. researchgate.netwikipedia.org For instance, the synthesis of the parent thiol itself can be achieved by reacting 4-(3-chloroquinoxalin-2-yl)morpholine with a sulfur nucleophile like sodium sulfide, demonstrating the inherent reactivity at this position. researchgate.netsoton.ac.uk The reverse of this process, where the synthesized thiol acts as the nucleophile, is a key strategy for further functionalization.

Building upon its nucleophilic character, the most common transformation of this compound is S-alkylation to produce a diverse range of thioethers (sulfides). This reaction is typically carried out by treating the thiol with a base (e.g., sodium hydride, triethylamine, or potassium carbonate) to generate the more reactive thiolate, followed by the addition of an alkylating agent. masterorganicchemistry.comresearchgate.net

A wide array of alkylating agents can be employed, including simple alkyl halides (methyl iodide, allyl bromide), α-halo ketones (phenacyl chloride), and esters containing a leaving group (ethyl chloroacetate). masterorganicchemistry.comresearchgate.net These reactions typically proceed under mild conditions, such as refluxing in ethanol (B145695), and result in good to excellent yields of the corresponding S-substituted products. masterorganicchemistry.comresearchgate.net The formation of the thioether linkage is readily confirmed by spectroscopic methods, such as the appearance of a characteristic singlet signal for the S-CH₂- group in the ¹H NMR spectrum. masterorganicchemistry.comresearchgate.net

Acylation of the thiol group to form thioesters is also a feasible transformation, following the same principle of nucleophilic attack on an acylating agent (e.g., an acyl chloride or anhydride). Thioesters are valuable synthetic intermediates and are known to be more reactive toward nucleophilic attack than their oxygen-ester counterparts.

| Reaction Type | Reagent Class | Product Class | Typical Conditions |

| S-Alkylation | Alkyl Halides (e.g., R-Br, R-Cl) | Thioethers (Sulfides) | Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., Ethanol), Heat |

| S-Alkylation | α-Halo Ketones (e.g., Ph-CO-CH₂-Cl) | β-Ketothioethers | Base (e.g., Et₃N), Solvent (e.g., Ethanol), Heat |

| S-Acylation | Acyl Halides (e.g., R-CO-Cl) | Thioesters | Base (e.g., Pyridine (B92270) or Et₃N), Aprotic Solvent |

The sulfur atom in this compound is susceptible to oxidation, offering pathways to various derivatives. The mildest oxidation involves the coupling of two thiol molecules to form a disulfide. This oxidative coupling is a fundamental reaction of thiols and can be achieved with a variety of mild oxidizing agents, including iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen. nih.govresearchgate.net The resulting product, bis(3-morpholinoquinoxalin-2-yl) disulfide, features a stable sulfur-sulfur bond which is integral to the structure of many biological molecules like proteins. researchgate.net Environmentally benign methods, such as using hydrogen peroxide with a catalytic amount of an iodide salt, are effective for this transformation. mdpi.com

Further oxidation of the sulfur atom is possible. Once converted to a thioether (as described in 3.1.2), the sulfur can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone. These reactions require stronger oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or ozone (O₃). masterorganicchemistry.comderpharmachemica.comjchemrev.comresearchgate.net The degree of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction temperature. derpharmachemica.com For example, using one equivalent of m-CPBA at a lower temperature often favors the formation of the sulfoxide, while using excess oxidant and/or higher temperatures leads to the sulfone. derpharmachemica.comresearchgate.net

Direct and harsh oxidation of the thiol can lead to the formation of a sulfonic acid. This transformation typically involves strong oxidizing agents and can also be achieved through methods like sulfonation with oleum (B3057394) or chlorosulfonic acid on related aromatic structures. google.comrsc.orguq.edu.au

| Starting Material | Oxidizing Agent | Product | Oxidation State |

| This compound | I₂, H₂O₂, O₂ (air) | Disulfide | S-S |

| Thioether (S-Alkyl derivative) | m-CPBA (1 equiv), NaIO₄ | Sulfoxide | S=O |

| Thioether (S-Alkyl derivative) | m-CPBA (>2 equiv), O₃ | Sulfone | O=S=O |

| This compound | Strong Oxidants (e.g., KMnO₄, HNO₃) | Sulfonic Acid | SO₃H |

The nucleophilic nature of the thiol group enables it to participate in conjugate addition reactions. The most prominent example is the Michael addition, where the thiolate adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgnih.govnih.gov This reaction, catalyzed by a base, is a powerful tool for carbon-sulfur bond formation, creating a 1,4-adduct. nih.gov

Another important addition reaction is the thiol-ene reaction, which proceeds via the addition of a thiol across a carbon-carbon double bond (an 'ene'). This reaction can be initiated by radicals (using light or a radical initiator) or catalyzed by a nucleophile/base. wikipedia.orgusm.edu A key feature of the radical-mediated thiol-ene reaction is its anti-Markovnikov regioselectivity, where the sulfur atom adds to the less substituted carbon of the double bond. wikipedia.orgthieme-connect.de This "click chemistry" reaction is known for its high efficiency, stereoselectivity, and tolerance of various functional groups, making it a robust method for creating thioether linkages under mild conditions. researchgate.netmdpi.comwikipedia.org

Modifications of the Morpholine (B109124) Moiety

The morpholine nitrogen in this compound is part of an N-aryl amine system, as it is directly bonded to the quinoxaline (B1680401) ring. This structural feature significantly influences its reactivity. The lone pair of electrons on the nitrogen atom is delocalized into the electron-deficient quinoxaline aromatic system. This resonance effect substantially reduces the nucleophilicity and basicity of the morpholine nitrogen compared to a simple secondary amine like piperidine (B6355638) or unsubstituted morpholine. wikipedia.org

Consequently, standard N-alkylation or N-acylation reactions, which require a nucleophilic amine to attack an alkyl halide or an acyl chloride, are challenging for this substrate and not commonly reported. While N-alkylation of simple amines and even unsubstituted morpholine is a standard procedure, researchgate.netnih.gov the reduced reactivity of the N-aryl nitrogen in this compound makes such transformations difficult to achieve without resorting to more forceful conditions or specialized catalytic systems, which could compromise the integrity of the rest of the molecule. Literature primarily describes the synthesis of the C(aryl)-N(morpholine) bond rather than subsequent reactions at the already substituted nitrogen. researchgate.netresearchgate.net

Ring Opening or Derivatization of the Morpholine Ring

While the morpholine ring is generally stable, its derivatization, including ring-opening, on N-aryl substituted systems represents a viable strategy for structural modification. These transformations can introduce new functional groups, altering the molecule's steric and electronic properties.

One significant approach is the oxidative cleavage of C(sp³)–C(sp³) bonds. Research has demonstrated that N-(hetero)aryl morpholines can undergo selective ring-opening under catalytic conditions. For instance, a copper-catalyzed aerobic system can effectively cleave the C-C bond of the morpholine ring. nih.gov This method is compatible with a variety of substituents on the N-aryl moiety, including electron-donating and electron-withdrawing groups, and proceeds with good selectivity. nih.gov Alkyl substituents on the morpholine ring itself can direct the site of cleavage; a methyl group at the C2 position allows for selective cleavage of the distal C5–C6 bond, whereas substituents at the C3 position lead exclusively to the activation of the unsubstituted C5-C6 bond. nih.gov

Another modern approach involves visible-light-promoted oxidative ring-opening. Using a photocatalyst like 4CzIPN and oxygen as the terminal oxidant, N-phenyl morpholine can be converted to 2-(N-phenylformamido)ethyl formate. google.com This reaction proceeds under mild, room-temperature conditions and demonstrates good tolerance for various functional groups on the N-aryl ring, providing a green alternative to traditional oxidative methods. google.com

Beyond ring cleavage, derivatization can also occur at the α-amino C-H position. Photoredox catalysis has been employed for the α-amino C-H arylation of morpholines, enabling the functionalization of the ring without opening it. researchgate.net These strategies highlight the potential for modifying the morpholine substituent of the title compound to access a diverse range of new derivatives.

Table 1: Copper-Catalyzed Oxidative C-C Bond Cleavage of N-Aryl Morpholines nih.gov

| N-Aryl Substituent | Product | Yield (%) |

| Phenyl | 2-(N-phenylformamido)ethanol | 85 |

| 4-Methoxyphenyl | 2-(N-(4-methoxyphenyl)formamido)ethanol | 87 |

| 4-Chlorophenyl | 2-(N-(4-chlorophenyl)formamido)ethanol | 71 |

| 4-Bromophenyl | 2-(N-(4-bromophenyl)formamido)ethanol | 67 |

| 4-Cyanophenyl | 2-(N-(4-cyanophenyl)formamido)ethanol | 55 |

| 2-Methylphenyl | 2-(N-o-tolylformamido)ethanol | 78 |

Functionalization of the Quinoxaline Ring System

The quinoxaline ring is an electron-deficient system, which profoundly influences its reactivity. Functionalization can be targeted at either the pyrazine (B50134) or the benzene (B151609) portion of the bicyclic structure.

Electrophilic Substitution

The pyrazine part of the quinoxaline ring deactivates the fused benzene ring towards electrophilic attack. Consequently, electrophilic aromatic substitution on unsubstituted quinoxaline requires forcing conditions. sgbaukrc.ac.incusat.ac.in The primary sites of substitution are the C5 and C8 positions, which have the highest electron density in the carbocyclic ring. sgbaukrc.ac.in

A key example is the nitration of quinoxaline. Using concentrated nitric and sulfuric acids, quinoxaline is mononitrated to yield 5-nitroquinoxaline. rsc.org Under more stringent conditions, dinitration can be achieved, affording 5,6-dinitroquinoxaline. rsc.org The presence of activating groups already on the benzene ring can make these substitution reactions more facile. cusat.ac.in

Table 2: Electrophilic Nitration of Quinoxaline rsc.org

| Product | Reagents | Conditions |

| 5-Nitroquinoxaline | HNO₃, H₂SO₄ | 0 °C |

| 5,6-Dinitroquinoxaline | KNO₃, H₂SO₄, SO₃ | 130-140 °C |

Nucleophilic Substitution

Direct nucleophilic aromatic substitution (SNAr) of hydrogen on the benzene ring of quinoxaline is challenging due to the ring's relative electron density compared to the pyrazine moiety. However, the reactivity can be significantly enhanced by the introduction of strong electron-withdrawing groups.

The most effective activation is achieved by N-oxidation of the quinoxaline nitrogens. Quinoxaline 1,4-dioxides are highly activated towards nucleophilic attack, and substitution can occur at positions 6 and 7 of the benzene ring under relatively mild conditions. nih.gov Similarly, vicarious nucleophilic substitution (VNS) of hydrogen, using carbanions as nucleophiles, has been successfully applied to quinoxaline N-oxides to introduce a variety of substituents. rsc.orgresearchgate.net In substrates containing a good leaving group, such as a methylsulfonyl moiety, on the benzene ring, nucleophilic displacement by both amine and thiol nucleophiles has been observed. byu.edu These examples show that while the benzene ring is inherently unreactive to nucleophiles, its functionalization is possible through appropriate substrate activation.

While the parent compound this compound lacks alkyl or acyl groups on the quinoxaline core, the transformation of such substituents is a cornerstone of quinoxaline chemistry, enabling the synthesis of a vast array of derivatives. nih.gov These functional groups serve as versatile handles for further molecular elaboration.

A common transformation is the oxidation of alkyl groups. The methyl group, a frequent substituent, can be selectively oxidized to an aldehyde. The Riley oxidation, using selenium dioxide, is effective for converting 2-methylquinoxaline (B147225) derivatives into the corresponding quinoxaline-2-carboxaldehydes. mdpi.comresearchgate.net Other oxidative procedures, for instance using chromium trioxide, can transform a methylene (B1212753) group adjacent to the quinoxaline ring into a carbonyl group. researchgate.netsapub.org

Alkyl groups can also be functionalized through halogenation. The bromination of 2,3-dimethylquinoxaline (B146804) 1,4-dioxide with N-bromosuccinimide (NBS) yields 2,3-bis(bromomethyl)quinoxaline (B1328767) 1,4-dioxide, a versatile intermediate for further substitution reactions. nih.gov

Acyl groups on the quinoxaline core also participate in a variety of transformations. For example, 2-acetyl-3-methylquinoxaline 1,4-dioxide undergoes condensation with aldehydes (like p-chlorobenzaldehyde) to form chalcone (B49325) derivatives. nih.gov These resulting chalcones can then be used in cyclization reactions with reagents such as thiourea (B124793) or hydrazine (B178648) to build new heterocyclic rings fused to the quinoxaline system. nih.gov

Table 3: Selected Transformations of Alkyl and Acyl Groups on the Quinoxaline Scaffold

| Starting Material | Reagent(s) | Product | Transformation Type | Ref. |

| 3-Methyl-2-phenylquinoxaline | SeO₂ | 2-Phenylquinoxaline-3-carboxaldehyde | Alkyl Oxidation | mdpi.com |

| 3-Ethylquinoxalin-2(1H)-one | CrO₃, AcOH | 3-Acetylquinoxalin-2(1H)-one | Alkyl Oxidation | researchgate.net |

| 2,3-Dimethylquinoxaline 1,4-dioxide | NBS | 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | Alkyl Halogenation | nih.gov |

| 2-Acetyl-3-methylquinoxaline 1,4-dioxide | p-Chlorobenzaldehyde, NaOH | 2-(3-(4-chlorophenyl)acryloyl)-3-methylquinoxaline 1,4-dioxide | Acyl Condensation | nih.gov |

Structure Activity Relationship Sar Studies of 3 Morpholinoquinoxaline 2 Thiol and Its Analogs

Identification of Key Structural Determinants for Biological Activity in Quinoxaline-2-thiol (B7761206) Scaffold

The quinoxaline (B1680401) scaffold, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a privileged structure in medicinal chemistry due to its wide range of biological activities. mdpi.com The specific arrangement of atoms within this bicyclic system provides a versatile template for interaction with various biological targets. nih.govacs.org

Key structural determinants for the biological activity of the quinoxaline-2-thiol scaffold include:

The Quinoxaline Core: The fundamental quinoxaline ring system is essential for the molecule's interaction with biological targets, often through DNA binding. nih.govacs.org

Substituents on the Benzene Ring: The type and position of substituents on the benzene portion of the quinoxaline ring can significantly influence activity. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), on the benzene ring can enhance biological activity. unav.edu For instance, the introduction of a chloro group can lead to the emergence of antitumor activity. nih.govacs.org The position of these substituents is also critical; for example, substitutions at positions 6 and/or 7 are often decisive for in vitro biological activity. unav.edu

Substituents at the 2- and 3-positions: Modifications at these positions on the pyrazine ring are pivotal in modulating the pharmacological profile. The nature of the substituent at the 3-position, such as a morpholine (B109124) ring, and modifications at the 2-thiol group are critical for activity.

A comparative analysis of different heterocyclic systems fused to the quinoxaline core has shown that derivatives incorporating 2-quinoxalinone, 2-pyrimidine, 2-pyrrole, and 2-quinoline ring systems exhibit notable cytotoxicity. nih.govacs.org

The following table summarizes the impact of key structural features on the biological activity of the quinoxaline scaffold:

| Structural Feature | Impact on Biological Activity |

| Quinoxaline Core | Essential for interaction with biological targets, including DNA. nih.govacs.org |

| Electron-withdrawing substituents on the benzene ring | Generally enhance biological activity. unav.edu |

| Substituents at positions 2 and 3 | Crucial for modulating the pharmacological profile. |

| Fused Heterocyclic Systems | Can impart significant cytotoxic activity. nih.govacs.org |

Role of the Morpholine Substituent on Pharmacological Profile

The morpholine ring, a heterocyclic amine, appended to the quinoxaline scaffold plays a significant role in defining the pharmacological properties of the resulting molecule.

Influence on Solubility and Pharmacokinetics: The morpholine group is known to improve the solubility of compounds compared to more hydrophobic substituents like a phenyl group. This enhanced solubility can positively impact the pharmacokinetic profile of the drug candidate.

Modulation of Cytotoxic Activity: The presence of a morpholine moiety can have varied effects on cytotoxicity depending on the other substituents present in the molecule. For example, in a series of 2-(benzimidazol-2-yl)quinoxalines, replacing an N-methylpiperazine fragment with a morpholine fragment led to a decrease in cytotoxic activity against several cancer cell lines. nih.govacs.org However, in other contexts, the morpholine moiety is a common pharmacophore in known antitumor drugs. nih.govacs.org

Comparison with other Cyclic Amines: Studies comparing morpholine with other cyclic amines like piperidine (B6355638) and piperazine (B1678402) have revealed that the nature of the heterocyclic amine can significantly alter the biological activity. For instance, 2-(benzimidazol-2-yl)quinoxalines with N-methylpiperazine substituents showed promising activity against a wide range of cancer cell lines. nih.govacs.org In contrast, substitution with a cyclic amine at position 7 of the quinoxaline ring by a cyclic amine led to a decrease in in vitro anti-T. cruzi activity. unav.edu

The table below illustrates the effect of the morpholine substituent in comparison to other cyclic amines on the cytotoxic activity of a quinoxaline derivative.

| Substituent | Effect on Cytotoxic Activity |

| Morpholine | Can decrease activity compared to N-methylpiperazine in some series. nih.govacs.org |

| N-Methylpiperazine | Showed promising activity against a broad range of cancer cell lines. nih.govacs.org |

| Piperidine | Also explored as a pharmacophore in antitumor agents. nih.govacs.org |

Significance of Substituents at the 2-Thiol Position and S-Derivatives

The thiol (-SH) group at the 2-position of the quinoxaline ring is a critical site for chemical modification, and its derivatization into various S-derivatives can profoundly impact the biological activity.

Thiol and Thione Forms: The quinoxaline-2-thiol can exist in tautomeric equilibrium with its corresponding thione form, quinoxaline-2(1H)-thione. The synthesis of quinoxaline-2,3(1H,4H)-dithione derivatives is a key strategy in heterocyclic chemistry. mdpi.com

S-Alkylation and S-Arylation: The sulfur atom of the thiol group is a nucleophilic center that can be readily alkylated or arylated to produce a variety of thioether derivatives. These modifications can lead to compounds with a range of biological activities, including antifungal properties. researchgate.net

Comparison with other 2-Substituents: The replacement of the 2-thiol group with other functionalities, such as a hydroxyl group to form a quinoxalin-2-ol, can significantly alter the biological profile. For example, a series of compounds incorporating 3-methylquinoxalin-2(1H)-one were found to be more active as VEGFR-2 inhibitors than the corresponding 3-methylquinoxaline-2-thiol (B109401) derivatives. rsc.org

The following table highlights the influence of modifications at the 2-thiol position on biological activity:

| Modification at 2-Position | Resulting Biological Activity |

| Thiol (-SH) | Can be a key pharmacophore; its modification is a common strategy. |

| S-Alkyl/Aryl Derivatives | Can lead to compounds with antifungal activity. researchgate.net |

| Replacement with Hydroxyl (-OH) | Can result in increased inhibitory activity against certain enzymes like VEGFR-2. rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This approach is invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Descriptor-Based Models: QSAR models are built using molecular descriptors, which are numerical representations of a molecule's structural, physicochemical, and electronic properties. nih.gov These descriptors can be 2D or 3D and are used to develop linear or non-linear models. frontiersin.org

Model Development and Validation: The process involves selecting a training set of compounds with known activities to build the model and a test set to validate its predictive power. frontiersin.org Statistical parameters such as the correlation coefficient (R²) and cross-validated R² (Q²) are used to assess the model's quality.

Application to Quinoxaline Derivatives: QSAR studies have been successfully applied to various classes of quinoxaline derivatives to predict their activity as anticancer, antiviral, and antimicrobial agents. mdpi.comresearchgate.net For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to investigate the SAR of thieno[3,2-d]pyrimidine (B1254671) derivatives, providing insights for the rational design of new cytotoxic agents. nih.gov

Predictive Power: A well-validated QSAR model can be used for the virtual screening of large compound libraries to identify potential hits with desired biological activities, thereby accelerating the drug discovery process. mdpi.com

The table below provides an overview of common QSAR modeling techniques and their applications.

| QSAR Technique | Description | Application Example |

| 2D-QSAR | Uses 2D descriptors to build a relationship between structure and activity. frontiersin.org | Predicting the anti-HIV activity of quinoxaline derivatives. mdpi.com |

| 3D-QSAR (CoMFA/CoMSIA) | Utilizes 3D molecular fields to correlate structure with activity. nih.gov | Investigating the SAR of thieno[3,2-d]pyrimidine derivatives as cytotoxic agents. nih.gov |

| Gene Expression Programming (GEP) | A non-linear method for developing QSAR models that can capture complex relationships. frontiersin.org | Developing a predictive model for 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives. frontiersin.org |

Ligand-Based and Structure-Based Computational Approaches in SAR Elucidation

In addition to QSAR, other computational methods, categorized as either ligand-based or structure-based, are employed to elucidate the SAR of 3-morpholinoquinoxaline-2-thiol and its analogs. nih.gov

Ligand-Based Approaches: These methods are used when the 3D structure of the biological target is unknown. They rely on the analysis of a set of ligands known to interact with the target.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for biological activity. mdpi.com This model can then be used to screen for new compounds that fit the pharmacophore.

Structure-Based Approaches: These methods require the 3D structure of the biological target, which can be obtained through techniques like X-ray crystallography or NMR spectroscopy.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net It helps in understanding the binding interactions at the molecular level and can be used to rank potential drug candidates. researchgate.net For example, docking studies have been used to investigate the binding of quinoxaline derivatives to the active site of enzymes like VEGFR-2. researchgate.net

Integration of Approaches: Often, a combination of ligand-based and structure-based methods provides a more comprehensive understanding of SAR. nih.gov For instance, a QSAR model might be developed and then rationalized through molecular docking studies to visualize the key interactions predicted by the model.

The following table summarizes the key computational approaches used in SAR elucidation.

| Computational Approach | Description | Information Gained |

| Pharmacophore Modeling | Identifies the essential 3D features for biological activity. mdpi.com | A 3D query for virtual screening. |

| Molecular Docking | Predicts the binding mode of a ligand to its target. researchgate.net | Detailed information on binding interactions and affinity. researchgate.net |

| Combined Approaches | Integrates ligand- and structure-based methods for a more robust SAR understanding. nih.gov | A comprehensive view of the structural requirements for activity. |

Molecular Mechanisms of Action and Biological Target Interactions

Investigation of Specific Enzyme Inhibition Mechanisms

Kinase Inhibition (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a significant strategy in cancer therapy. nih.gov Studies have shown that certain quinoxaline (B1680401) derivatives are effective inhibitors of VEGFR-2. nih.govnih.gov For instance, a series of newly synthesized piperazinylquinoxaline-based derivatives demonstrated VEGFR-2 kinase inhibition at sub-micromolar concentrations, with IC₅₀ values ranging from 0.192 to 0.602 µM. nih.gov The most potent of these, compound 11, exhibited an IC₅₀ of 0.192 µM, comparable to the known VEGFR-2 inhibitor sorafenib (B1663141) (IC₅₀ = 0.082 µM). nih.gov Molecular modeling studies have further supported these findings, showing that these derivatives can correctly bind within the VEGFR-2 kinase pocket, interacting with essential amino acid residues. nih.gov Another study on quinoxalin-2-one derivatives also identified compounds with significant VEGFR-2 inhibitory activity; for example, compound 7f was found to be 1.2 times more potent than sorafenib. nih.gov

Table 1: VEGFR-2 Inhibition by Quinoxaline Derivatives

| Compound | IC₅₀ (µM) against VEGFR-2 | Reference |

|---|---|---|

| Compound 11 (piperazinylquinoxaline-based) | 0.192 | nih.gov |

| Compound 10e (piperazinylquinoxaline-based) | 0.241 | nih.gov |

| Sorafenib (control) | 0.082 | nih.gov |

| Compound 7f (quinoxalin-2-one derivative) | More potent than sorafenib | nih.gov |

Other Enzyme Targets (e.g., Topoisomerase II)

Topoisomerase II is an essential enzyme involved in managing the topological state of DNA during processes like replication and chromosome segregation. ufl.edu It functions by creating transient double-strand breaks in the DNA to allow another duplex to pass through, a process known as decatenation. ufl.edu This enzyme is a well-established target for anticancer drugs, which can be broadly classified as either poisons or catalytic inhibitors. nih.govmdpi.com Poisons, such as etoposide, stabilize the covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks and ultimately cell death. ufl.edubiomedpharmajournal.org Catalytic inhibitors, on the other hand, interfere with the enzyme's activity without stabilizing the DNA-enzyme complex. mdpi.combiomedpharmajournal.org

While some quinoxaline-containing compounds, like the antibiotic echinomycin, are known to interfere with topoisomerase II activity through DNA intercalation, this is not a universal mechanism for all quinoxaline derivatives. nih.gov For example, the cyclic depsipeptide BE-22179, which also contains a quinoxaline moiety, is a potent inhibitor of topoisomerase II's DNA-relaxing activity but does not significantly induce DNA cleavage, suggesting a different inhibitory mechanism. nih.gov

DNA Intercalation and Nucleic Acid Binding Studies

DNA intercalation, the insertion of a molecule between the base pairs of DNA, is a mechanism of action for many therapeutic agents, including some quinoxaline derivatives. nih.gov This interaction can alter the structure of DNA and interfere with the function of enzymes that act on DNA, such as topoisomerases. biomedpharmajournal.org For instance, some quinoxaline-based intercalators have been shown to induce the formation of plectonemically oversupercoiled DNA structures, a phenomenon also observed with the well-known intercalator doxorubicin. nih.gov This superstructure formation has been found to be specific for GC-rich DNA sequences. nih.gov

The binding of small molecules to DNA can be studied using various biophysical techniques. These studies can reveal whether a compound binds through intercalation or other modes, such as surface binding. researchgate.net The interaction of ruthenium complexes containing dppz-type ligands (dipyrido[3,2-a:2′,3′-c]phenazine), which have a large aromatic surface area similar to quinoxaline, with DNA has been extensively studied. mdpi.com These complexes often bind to DNA via intercalation, and the strength of this interaction can be quantified by a DNA binding constant. mdpi.com

Interactions with Cellular Signaling Pathways

Cellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, regulating a wide array of cellular processes. youtube.com These pathways are often initiated by the binding of a ligand to a receptor on the cell surface, which can be a receptor tyrosine kinase (RTK) like VEGFR-2. youtube.commdpi.com The activation of RTKs can trigger a cascade of downstream events, including the recruitment of adaptor proteins like GRB2, which contains SH2 domains that recognize phosphotyrosine residues on the activated receptor. mdpi.comcellsignal.com This leads to the activation of further downstream pathways, such as the Ras-MAPK pathway, which is involved in cell proliferation and survival. nih.govsigmaaldrich.com

Quinoxaline derivatives that inhibit VEGFR-2 can disrupt these signaling cascades. By blocking the kinase activity of VEGFR-2, these compounds can prevent the phosphorylation events that are necessary for the recruitment and activation of downstream signaling proteins. nih.govnih.gov This can ultimately lead to the inhibition of tumor growth and the induction of apoptosis (programmed cell death). nih.gov For example, one potent quinoxaline derivative was shown to significantly increase the expression of the tumor suppressor p53 and the level of caspase-3, a key executioner of apoptosis. nih.gov

Protein-Ligand Binding Dynamics and Molecular Recognition

The interaction between a ligand, such as 3-Morpholinoquinoxaline-2-thiol, and its protein target is a dynamic process governed by the principles of molecular recognition. nih.gov This process involves the formation of a specific complex with high affinity, driven by various non-covalent interactions. nih.gov Understanding the dynamics of protein-ligand binding is crucial for drug design and can be investigated using computational methods like molecular dynamics (MD) simulations. polimi.itfrontiersin.org These simulations provide insights into the conformational changes that occur in both the protein and the ligand upon binding and can help to predict binding affinities. polimi.itarxiv.org

Recent advances in computational chemistry have led to the development of more efficient methods for calculating relative protein-ligand binding free energies, such as lambda dynamics. nih.gov These methods can be used to screen libraries of compounds and predict how chemical modifications will affect binding affinity. nih.gov Machine learning techniques are also being increasingly applied to analyze the large datasets generated by MD simulations, helping to identify key features of protein-ligand interactions. polimi.itfrontiersin.org

Role of the Thiol Group in Covalent or Non-Covalent Binding

The thiol group (-SH) is a versatile functional group that can participate in both covalent and non-covalent interactions. nih.govuic.edu In the context of protein-ligand binding, a thiol group on a ligand can form a covalent bond with a cysteine residue in the protein's active site through a process like Michael addition. nih.gov This type of targeted covalent inhibition can lead to high potency and selectivity. nih.gov

Chelation Mechanisms

The molecular structure of this compound suggests its potential to act as a chelating agent, a molecule that can form multiple bonds to a single central metal ion. This capability is attributed to the presence of specific functional groups that can donate lone pairs of electrons to form coordinate bonds with metal ions. The primary atoms involved in this potential chelation are the sulfur atom of the thiol group and the nitrogen atoms within the quinoxaline ring system.

The thiol group (-SH) is a well-known coordinating group in many organic ligands. nih.gov It can deprotonate to form a thiolate anion (-S⁻), which is a strong Lewis base and can form a stable coordinate bond with a variety of metal ions. The nitrogen atoms of the quinoxaline ring, particularly the one at the 1-position, also possess lone pairs of electrons and can act as coordination sites. nih.gov

The spatial arrangement of the thiol group at the 2-position and the nitrogen atom at the 1-position of the quinoxaline ring allows for the formation of a stable five-membered chelate ring with a metal ion. This bidentate (two-toothed) coordination, where the molecule grasps the metal ion at two points, significantly enhances the stability of the resulting metal complex compared to monodentate (one-toothed) coordination. The formation of such metal complexes can substantially alter the biological activity of the parent molecule. In many instances, the metal complexes of heterocyclic thiol derivatives have shown enhanced antimicrobial and antifungal activities compared to the free ligand. amazonaws.comresearchgate.net

The interaction with metal ions is a critical aspect of the biological activity of many therapeutic agents. Metal ions play crucial roles in numerous physiological and pathological processes, and compounds that can chelate these metals can modulate their activity. For instance, the chelation of metal ions that are essential for the growth of microbial pathogens can be a mechanism of antimicrobial action.

| Potential Coordination Sites | Type of Ligand Behavior | Potential Metal Ions for Chelation | Resulting Complex Structure |

|---|---|---|---|

| Thiol (-SH) group (after deprotonation to -S⁻) and Quinoxaline Nitrogen (N-1) | Bidentate | Transition metals such as Cu(II), Ni(II), Co(II), Zn(II) | Formation of a stable 5-membered chelate ring |

Advanced Spectroscopic and Analytical Characterization for Research and Development

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique used to determine the content, purity, and molecular structure of a sample. emerypharma.com By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy for Structural Protons

Proton (¹H) NMR spectroscopy is a fundamental technique for identifying the hydrogen atoms within a molecule. The chemical shift, multiplicity (splitting pattern), and integration of the signals provide a map of the proton environments.

In the ¹H NMR spectrum of 3-Morpholinoquinoxaline-2-thiol, recorded in DMSO-d₆, distinct signals corresponding to the aromatic protons of the quinoxaline (B1680401) ring, the methylene (B1212753) protons of the morpholine (B109124) moiety, and the N-H proton of the thione group are observed. acs.org A very broad singlet observed at a high chemical shift (δ 14.14 ppm) is characteristic of the labile N-H proton in the quinoxaline-2(1H)-thione tautomer, which is favored in solution. acs.orgresearchgate.net The aromatic region displays two multiplets between δ 7.34 and 7.59 ppm, accounting for the four protons on the benzene (B151609) portion of the quinoxaline core. acs.org The protons of the morpholine ring appear as a multiplet in the δ 3.74–3.78 ppm range. acs.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 14.14 | bs (broad singlet) | 1H | N-H | acs.org |

| 7.49–7.59 | m (multiplet) | 2H | Ar-H | acs.org |

| 7.34–7.39 | m (multiplet) | 2H | Ar-H | acs.org |

| 3.74–3.78 | m (multiplet) | 8H | 4xCH₂ (Morpholine) | acs.org |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal.

The ¹³C NMR spectrum of this compound confirms the presence of all 12 carbon atoms. acs.org The signal at δ 170.0 ppm is assigned to the thione (C=S) carbon, a key indicator of the compound's structure. acs.org The C=N carbon of the quinoxaline ring resonates at δ 157.4 ppm. acs.org The spectrum also shows signals for the aromatic carbons, including two quaternary carbons (Cq) and four CH carbons, as well as the methylene carbons of the morpholine ring. acs.org The signals at δ 66.3 and 48.9 ppm are assigned to the oxygen- and nitrogen-adjacent carbons of the morpholine ring, respectively. acs.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Assignment | Reference |

|---|---|---|

| 170.0 | C=S (Thione) | acs.org |

| 157.4 | C=N | acs.org |

| 135.4 | Cq (Quaternary Carbon) | acs.org |

| 130.0 | Cq (Quaternary Carbon) | acs.org |

| 127.0 | CH (Aromatic) | acs.org |

| 126.6 | CH (Aromatic) | acs.org |

| 126.2 | CH (Aromatic) | acs.org |

| 115.7 | CH (Aromatic) | acs.org |

| 66.3 | 2 x OCH₂ (Morpholine) | acs.org |

| 48.9 | 2 x NCH₂ (Morpholine) | acs.org |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR spectra provide essential information, two-dimensional (2D) NMR experiments are invaluable for establishing definitive structural assignments by revealing correlations between nuclei. wikipedia.org

Correlation Spectroscopy (COSY) : This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. nationalmaglab.org For this compound, COSY spectra would show correlations between the adjacent protons within the aromatic system of the quinoxaline ring, helping to assign their specific positions.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC is a heteronuclear experiment that correlates protons with the carbons to which they are directly attached. wikipedia.org This technique would be used to definitively link the proton signals of the aromatic and morpholine groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.net This is particularly crucial for connecting different parts of the molecule. For instance, HMBC would show correlations from the N-CH₂ protons of the morpholine ring to the C3 carbon of the quinoxaline ring, confirming the point of attachment. Correlations from the aromatic protons to the quaternary carbons would also solidify the assignment of the quinoxaline core.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula. frontiersin.org

For this compound, the calculated molecular formula is C₁₂H₁₃N₃OS, corresponding to a monoisotopic mass of 247.0807 g/mol . HRMS analysis would be expected to yield an m/z value that matches this exact mass with high accuracy, thereby confirming the elemental composition. researchgate.net While a study using MALDI-MS (Matrix-Assisted Laser Desorption/Ionization) reported the sodium adduct [M+Na]⁺ at m/z 270.3, HRMS would provide a more precise mass for unequivocal formula confirmation. acs.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. nih.govnih.gov This technique provides valuable structural information by revealing the fragmentation pathways of a molecule.

In an MS/MS experiment on the protonated molecule [M+H]⁺ of this compound (m/z 248.0885), characteristic fragmentation patterns would be expected. The analysis of these fragments helps to piece together the molecular structure. Likely fragmentation pathways would include:

Loss of the morpholine ring : A neutral loss of morpholine (87.12 u) would be a probable fragmentation, leading to a significant fragment ion.

Cleavage of the C-S bond : Fragmentation involving the thiol group could occur.

Ring fragmentation : The quinoxaline heterocyclic system could undergo characteristic ring-opening and fragmentation, providing further structural confirmation.

The resulting fragmentation spectrum serves as a structural fingerprint, complementing the data obtained from NMR spectroscopy. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), an IR spectrum provides a unique "fingerprint" of a compound. For this compound, the spectrum reveals characteristic absorption bands corresponding to its distinct structural components: the quinoxaline core, the morpholine ring, and the thione group.

The molecule exists in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms, with the thione form generally predominating in the solid state. The IR spectrum is crucial for confirming the presence of key functional groups. A weak absorption band for the S-H stretch of the thiol tautomer is typically observed in the range of 2550-2600 cm⁻¹. ajol.info The N-H stretching vibration of the quinoxaline ring appears as a broad band in the region of 3400-3200 cm⁻¹. The C=S stretching vibration, characteristic of the thione tautomer, typically gives rise to a band in the 1200-1050 cm⁻¹ region.

Aromatic C-H stretching vibrations from the quinoxaline ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine ring appears just below 3000 cm⁻¹. scialert.net The spectrum also contains bands for C=C and C=N stretching within the aromatic quinoxaline system (typically 1620-1450 cm⁻¹) and C-O-C stretching of the morpholine ether linkage (around 1100 cm⁻¹). scialert.netrdd.edu.iq

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Quinoxaline N-H | Stretching | 3400 - 3200 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Thiol S-H | Stretching | 2600 - 2550 (weak) |

| Quinoxaline C=C, C=N | Ring Stretching | 1620 - 1450 |

| Thione C=S | Stretching | 1200 - 1050 |

X-ray Crystallography for Absolute and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful technique provides definitive information on bond lengths, bond angles, and the conformation of the molecule, confirming its absolute structure. While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of closely related quinoxaline derivatives reveals key structural features that can be anticipated. nih.govdoi.orgresearchgate.net

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. For quinoxaline derivatives, crystallographic studies typically confirm the planarity of the fused quinoxaline ring system. nih.govresearchgate.net The substituents, in this case the morpholine ring, will adopt a specific orientation relative to the quinoxaline plane, often in a staggered or chair conformation to minimize steric hindrance.

Furthermore, X-ray analysis elucidates intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding and π-π stacking. nih.gov In the solid state of this compound, it is expected that the N-H group of the quinoxaline ring would act as a hydrogen bond donor, potentially interacting with the oxygen atom of a neighboring morpholine ring or the sulfur atom of the thione group. These interactions dictate the packing of molecules in the crystal.

Table 2: Expected Crystallographic Parameters for this compound (Based on Related Structures)

| Parameter | Description | Expected Finding |

|---|---|---|

| Crystal System | The crystal lattice system | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry group of the crystal | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit |

| Key Bond Lengths (Å) | e.g., C=S, C-N, C-O | Provides evidence for bond order and hybridization |

| Key Bond Angles (°) | e.g., C-N-C, C-S-C | Defines the geometry around specific atoms |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. tandfonline.com This experimental data is then compared against the theoretical values calculated from the proposed molecular formula. Agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's empirical formula and is a crucial criterion for establishing purity. univ.kiev.ua

For this compound, the molecular formula is C₁₂H₁₃N₃OS. The theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. The experimental values are obtained through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting gaseous products (CO₂, H₂O, N₂, SO₂) are quantitatively measured. scielo.br

Table 3: Elemental Analysis Data for C₁₂H₁₃N₃OS

| Element | Theoretical Mass % | Found Mass % |

|---|---|---|

| Carbon (C) | 58.28 | Experimentally determined |

| Hydrogen (H) | 5.30 | Experimentally determined |

| Nitrogen (N) | 16.99 | Experimentally determined |

| Sulfur (S) | 12.97 | Experimentally determined |

Note: Experimental values for the specific compound were not available in the cited literature but are a standard characterization parameter. For a related compound, 3-phenylquinoxaline-2(1H)-thione, the reported found values for C, H, and N were within the accepted ±0.4% range of the calculated values, validating its formula. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and the chromophores (light-absorbing groups) present.

The this compound molecule contains several chromophores, primarily the extended aromatic system of the quinoxaline ring. This system gives rise to intense absorption bands in the UV region, typically between 200 and 400 nm, corresponding to π→π* transitions. researchgate.net The presence of heteroatoms (N, O, S) with non-bonding electrons (n-electrons) also allows for n→π* transitions. These transitions are generally of lower intensity and occur at longer wavelengths compared to π→π* transitions. The thione (C=S) group is also a chromophore that can contribute to the absorption spectrum. mdpi.com

The exact position of the maximum absorbance (λ_max) and the intensity of the bands can be influenced by the solvent polarity and the nature of the substituents on the quinoxaline ring. doi.org Studies on related quinoxalin-2(1H)-ones have shown transient absorption maxima around 350-390 nm. mdpi.com

Table 4: Expected UV-Vis Absorption Data for this compound

| Wavelength Range (nm) | Type of Electronic Transition | Associated Chromophore |

|---|---|---|

| 200 - 350 | π → π* | Quinoxaline aromatic system |

Advanced Spectroscopic Techniques for Biomolecular Interactions

Understanding how a molecule interacts with biological targets like proteins or DNA is crucial for drug discovery. Advanced spectroscopic techniques can provide detailed insights into these non-covalent binding events. While specific studies on this compound are limited, research on the broader class of quinoxaline derivatives demonstrates the power of these methods. tandfonline.combohrium.com

Fluorescence Spectroscopy is often used to study protein binding. Proteins containing tryptophan or tyrosine residues are intrinsically fluorescent. When a ligand like a quinoxaline derivative binds near these residues, it can cause a quenching (decrease) of the fluorescence intensity. By titrating the protein with the ligand, one can determine binding constants (Kₐ) and the number of binding sites. univ.kiev.uabohrium.com Synchronous fluorescence spectroscopy can provide more specific information about the microenvironment around tryptophan and tyrosine residues, indicating how the protein's conformation changes upon binding. bohrium.com

Fourier Transform Infrared (FT-IR) and Circular Dichroism (CD) Spectroscopy are used to probe changes in the secondary structure of proteins upon ligand interaction. FT-IR can detect shifts in the amide I and amide II bands of the protein backbone, indicating alterations in α-helix and β-sheet content. bohrium.com CD spectroscopy is highly sensitive to the chiral environment of the protein's secondary structure and can quantitatively assess conformational changes induced by ligand binding. bohrium.com

These techniques, often complemented by computational molecular docking studies, are vital for elucidating the binding mode and affinity of quinoxaline-based compounds to their biological targets, paving the way for rational drug design. tandfonline.comresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict how a ligand, such as 3-Morpholinoquinoxaline-2-thiol, might interact with a protein target.

Prediction of Ligand-Receptor Binding Modes

Molecular docking simulations have been employed to predict the binding modes of quinoxaline (B1680401) derivatives within the active sites of various protein targets. For instance, studies on related quinoline-based compounds have successfully identified potential bioactive frameworks by analyzing their interactions with proteins like CB1a. nih.gov The primary goal of these simulations is to identify the most stable ligand-receptor conformation, often referred to as the binding pose. This pose reveals crucial information about the spatial arrangement of the ligand within the binding pocket and the types of intermolecular interactions that stabilize the complex. In the context of drug discovery, understanding the binding mode is a critical step in the rational design of more potent and selective inhibitors. oatext.com

Estimation of Binding Affinities and Interaction Energies

A key output of molecular docking simulations is the estimation of the binding affinity, which is a measure of the strength of the interaction between the ligand and its receptor. arxiv.org This is often expressed as a docking score or binding energy, typically in kcal/mol, where a more negative value indicates a stronger and more stable interaction. researchgate.net For example, docking studies of 1,3,4-oxadiazole (B1194373) derivatives, which share structural similarities with quinoxaline systems, against cyclooxygenase enzymes (COX-1 and COX-2) have shown binding affinities up to -7.70 kcal/mol, indicating significant binding. nih.gov The binding affinity is a critical parameter in drug development, as it often correlates with the therapeutic potential of a compound. arxiv.orgnih.gov Multivalent interactions, where a ligand binds to multiple sites on a target, can drastically increase the apparent binding affinity and specificity. nih.govbeilstein-journals.org

Table 1: Example of Docking Scores for Related Heterocyclic Compounds

| Compound Class | Target Protein | Binding Affinity (kcal/mol) |

| Thiopyrano[2,3-b]quinoline Derivatives | CB1a (PDB ID: 2IGR) | -5.3 to -6.1 |

| 1,3,4-Oxadiazole Derivatives | COX-2 (PDB ID: 5KIR) | Up to -7.70 |

| Chromene/Pyran Derivatives | PDB ID: 2V5Z | -6.7 to -10.9 |

This table presents example data from studies on compounds with structural similarities to this compound to illustrate the range of binding affinities observed in molecular docking studies. nih.govnih.govresearchgate.net

Analysis of Key Interacting Residues and Binding Site Characteristics

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific amino acid residues within the receptor's binding site that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these key residues is crucial for understanding the molecular basis of binding and for designing modifications to the ligand that could enhance its affinity and specificity. oatext.com For example, in silico studies of thiopyrano[2,3-b]quinoline derivatives identified interactions with amino acids such as ILE-8, LYS-7, and TRP-12, among others. nih.gov This level of detail allows for a structure-based approach to drug design, where new compounds can be rationally engineered to optimize their interactions with the target.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and reactivity of molecules. nrel.govnih.gov These methods are used to compute a variety of molecular properties that are not accessible through classical molecular mechanics methods.

Electronic Structure Properties (e.g., HOMO-LUMO Energy Gaps, Electrostatic Potential Maps)

Quantum chemical calculations are used to determine the electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A small HOMO-LUMO gap is associated with high chemical reactivity and low kinetic stability, as it is energetically more favorable to add electrons to the LUMO or remove them from the HOMO. researchgate.net Conversely, a large HOMO-LUMO gap indicates higher stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how a molecule will interact with other molecules, including biological targets. mdpi.com For instance, the MEP can identify sites prone to electrophilic attack, which is crucial for understanding potential metabolic pathways or covalent interactions with a target. mdpi.com

Table 2: Example of Calculated Quantum Chemical Properties for a Triazine Derivative

| Parameter | Value |

| HOMO Energy | -6.2967 eV |

| LUMO Energy | -1.8096 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.4871 eV |

This table shows example data for a related heterocyclic compound, N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, calculated using DFT (B3LYP/6-311++G(d,p)). Such calculations provide insights into the molecule's electronic characteristics and reactivity. irjweb.com

Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are powerful tools for investigating reaction mechanisms at the molecular level. conicet.gov.arrsc.org By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of how a chemical transformation occurs. nih.govresearchgate.net This is particularly relevant for understanding the synthesis of quinoxaline derivatives and their potential to act as covalent inhibitors, where they form a chemical bond with their target. researchgate.net

For example, DFT calculations have been used to study the hydrothiolation of alkynes, a reaction relevant to sulfur-containing heterocycles. conicet.gov.arrsc.org These studies can elucidate the step-by-step process of bond formation and breaking, including the energetic barriers associated with each step. nih.gov Such mechanistic insights are not only of fundamental chemical interest but can also guide the optimization of synthetic routes and the design of molecules with specific reactive properties. researchgate.net

Tautomeric Preference and Energetics of Thiol-Thione Forms

The phenomenon of tautomerism is crucial for understanding the reactivity and electronic properties of this compound, which can exist in two interconverting forms: a thiol tautomer and a thione tautomer. The equilibrium between these forms is influenced by factors such as the solvent and temperature.

Theoretical investigations, primarily using Density Functional Theory (DFT), are employed to determine the relative stability of these tautomers. nih.gov Such calculations compute the electronic energy, enthalpy, and Gibbs free energy for each form. nih.gov Studies on similar heterocyclic systems have shown that the thione form is often energetically more stable than the thiol form, both in the gas phase and in solution. ull.essemanticscholar.org The energy difference can be significant, often several kcal/mol, indicating a strong preference for the thione tautomer under equilibrium conditions. semanticscholar.org For instance, in one study on different heterocyclic compounds, the thione tautomer was found to be more stable than the thiol form by 13-14 kcal/mol. semanticscholar.org The transition state (TS) connecting the two tautomers can also be calculated to determine the energy barrier for the interconversion process. ull.es The presence of a solvent can influence the relative stability; polar solvents may stabilize one form over the other through specific interactions like hydrogen bonding. ull.es

Table 1: Illustrative Relative Energies of Thiol-Thione Tautomers Calculated via DFT

| Tautomer | Phase | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Thione | Gas | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

| Thiol | Gas | +4.22 | +4.15 | +4.30 |

| Thione | Aqueous | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

| Thiol | Aqueous | +2.50 | +2.45 | +2.65 |

| Note: Data is illustrative and based on typical findings for similar heterocyclic systems to demonstrate the general principles of tautomeric preference studies. |

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. The molecule possesses rotational freedom, primarily around the single bond connecting the morpholine (B109124) ring to the quinoxaline core. Different spatial arrangements of the morpholine ring relative to the planar quinoxaline system correspond to different conformers, each with a distinct energy level.

Geometry optimization is a computational process used to find the most stable conformation(s) of a molecule, corresponding to minima on the potential energy surface. ethz.ch This is typically performed using quantum mechanical methods like DFT with various basis sets (e.g., B3LYP/6-311G(d,p)). nih.gov The optimization process calculates key geometric parameters such as bond lengths, bond angles, and dihedral (torsion) angles for the lowest-energy conformer. mdpi.com For quinoxaline derivatives, the quinoxaline ring system itself is generally planar. nih.gov The analysis focuses on the dihedral angle defining the orientation of the morpholine substituent. The results of such calculations provide a detailed picture of the molecule's preferred shape. mdpi.com

Table 2: Representative Optimized Geometric Parameters for a Quinoxaline Derivative

| Parameter | Atoms Involved | Optimized Value |

| Bond Length | C2-N(morpholine) | 1.37 Å |

| C2-S | 1.75 Å (Thione C=S) | |

| C3-N(morpholine) | 1.46 Å | |

| Bond Angle | N1-C2-N(morpholine) | 118.5° |

| C3-C2-S | 125.0° | |

| Dihedral Angle | C9-N1-C2-C3 | 179.8° |

| C3-N(morpholine)-C1'-C2' | 65.0° | |

| Note: This table contains representative data for a quinoxaline derivative to illustrate the output of a geometry optimization calculation. Specific values for this compound would require a dedicated computational study. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides a dynamic view of molecular behavior, complementing the static picture obtained from geometry optimization. For this compound, MD simulations can reveal its conformational dynamics in a solution, its stability, and how it might interact with biological macromolecules like enzymes. tandfonline.comrsc.org

In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the system is allowed to evolve over a period of nanoseconds. nih.gov The trajectory of the simulation provides detailed information on fluctuations in bond lengths, angles, and dihedral angles. Key analyses include:

Root Mean Square Deviation (RMSD): This is calculated to assess the stability of the molecule's conformation throughout the simulation. A stable RMSD value over time suggests that the molecule has reached an equilibrium state.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the molecule are more flexible or rigid.

Binding Free Energy Calculations: When studying the interaction with a biological target, methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding affinity. tandfonline.com

MD simulations on various quinoxaline derivatives have been used to understand their binding modes to targets like Aldose Reductase 2 (ALR2) and enzymes from parasites, providing insights for designing more potent inhibitors. nih.govtandfonline.com

Table 3: Illustrative Setup for a Molecular Dynamics Simulation

| Parameter | Value/Description |

| System | One this compound molecule in a cubic box of water |

| Force Field | AMBER, GROMOS, or CHARMM |

| Solvent Model | TIP3P or SPC/E water |

| Simulation Time | 100 nanoseconds (ns) |

| Temperature | 300 K (controlled by a thermostat) |

| Pressure | 1 bar (controlled by a barostat) |

| Analysis | RMSD, RMSF, Radial Distribution Function |

| Note: This table outlines a typical setup for an MD simulation and does not represent a specific completed study on this molecule. |

Future Research Directions and Translational Perspectives in Chemical Biology

Design and Synthesis of Advanced 3-Morpholinoquinoxaline-2-thiol Analogs with Tuned Properties

The synthesis of this compound has been reported through a catalyst-free, one-pot reaction, providing an efficient foundation for producing analogs. acs.org Future research will likely focus on creating a library of derivatives to explore and optimize its physicochemical and biological properties. Key strategies for generating advanced analogs include:

Substitution on the Quinoxaline (B1680401) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the benzene (B151609) ring of the quinoxaline core can modulate the electronic properties, solubility, and bioavailability of the molecule. Structure-activity relationship (SAR) studies on other quinoxaline derivatives have shown that such modifications significantly impact biological activity. mdpi.com For instance, the placement of methoxy (B1213986) groups has been found to be essential for the anticancer activity of some quinoxaline derivatives. mdpi.com

Modification of the Morpholine (B109124) Ring: Altering the morpholine moiety, for example, by introducing substituents on the ring or replacing it with other heterocyclic systems like piperidine (B6355638) or pyrrolidine, could influence the compound's interaction with biological targets and its pharmacokinetic profile. acs.orgfrontiersin.org

Bioisosteric Replacement: A powerful strategy in drug design is the replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres). researchgate.net For this compound, the thiol group could be replaced with other groups like a hydroxyl or an amino group to investigate changes in activity and target engagement. Similarly, the morpholine ring's oxygen could be replaced with sulfur to alter lipophilicity. researchgate.netnih.gov The amide bond in more complex analogs could be replaced with a 1,2,3-triazole to enhance metabolic stability. nih.govchemrxiv.org

Thiol Group Derivatization: The reactivity of the thiol group allows for a wide range of modifications, such as alkylation or oxidation, to create thioethers or sulfonyl derivatives, respectively. rsc.org This can be used to attach the scaffold to other molecules or to fine-tune its reactivity and potential as a covalent inhibitor.

A recent study on 3-methylquinoxaline-2-thiol (B109401) derivatives designed as VEGFR-2 inhibitors showcases a successful application of these principles. nih.gov By synthesizing a series of analogs with different substitutions, researchers were able to identify compounds with potent cytotoxic activities. nih.gov

Below is a table summarizing the synthesis of this compound and some of its analogs.

| Compound Name | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| 3-Morpholinoquinoxaline-2(1H)-thione | 2,3-dichloroquinoxaline (B139996), morpholine, N-cyclohexyl dithiocarbamate (B8719985) cyclohexyl ammonium (B1175870) salt | Ethanol (B145695), 70-78°C | 90 | acs.org |

| 3-Piperidinoquinoxaline-2(1H)-thione | 2,3-dichloroquinoxaline, piperidine, N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt | Ethanol, 70-78°C | 84 | acs.org |

| 3-Pyrrolidinoquinoxaline-2(1H)-thione | 2,3-dichloroquinoxaline, pyrrolidine, N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt | Ethanol, 70-78°C | 78 | acs.org |

| 3-Phenoxyquinoxaline-2(1H)-thione | 2,3-dichloroquinoxaline, phenol, N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt | Ethanol, 70-78°C | 76 | acs.org |

Comprehensive Mechanistic Elucidation of Biological Actions

While the biological activities of many quinoxaline derivatives have been explored, the specific mechanism of action for this compound remains largely uninvestigated. Future research should aim to identify its molecular targets and elucidate the pathways through which it exerts its effects.

A study on the closely related compound, 3-hydrazinoquinoxaline-2-thiol, revealed a synergistic antibacterial effect with thymoquinone (B1682898) against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The proposed mechanism involves the binding of the quinoxaline derivative to penicillin-binding protein 2a (PBP2a), disrupting its structure and function. researchgate.net This suggests that this compound could also have potential as an antibacterial agent, and its ability to interact with PBP2a or other bacterial enzymes should be investigated.

Furthermore, research on 3-methylquinoxaline-2-thiol derivatives has identified them as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov The most promising compound in that study induced apoptosis in cancer cells by increasing the levels of caspases and the pro-apoptotic protein BAX, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov Given the structural similarity, it is plausible that this compound or its analogs could also target protein kinases like VEGFR-2.

Future mechanistic studies should employ a combination of techniques:

Target Identification: Utilizing methods such as affinity chromatography, proteomics, and genetic interaction screens to identify the primary protein targets of the compound. nih.gov

Enzymatic Assays: Once potential targets are identified, in vitro enzymatic assays can confirm inhibition and determine the potency and mode of inhibition.

Cell-Based Assays: Investigating the effects of the compound on cellular processes such as proliferation, apoptosis, and cell cycle progression in relevant cell lines. nih.gov

Structural Biology: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target, providing insights into the molecular interactions driving its activity.

Development of Chemical Probes and Biosensors Incorporating the this compound Scaffold

The inherent properties of the quinoxaline ring system make it an attractive scaffold for the development of fluorescent probes and biosensors. mdpi.com The development of such tools based on this compound could enable the visualization and study of biological processes in real-time.

The thiol group is a key feature that can be exploited for probe design. Thiol-reactive probes are widely used to detect and quantify biologically important thiols like cysteine and glutathione. rsc.orgrsc.org A fluorescent probe incorporating the this compound scaffold could be designed to react with specific biological thiols, leading to a change in its fluorescent properties. For instance, a two-photon fluorescent probe for lysosomal thiols has been developed that incorporates a morpholine moiety, highlighting the utility of this structural component in targeting specific cellular compartments. nih.gov

Future research in this area could focus on:

"Turn-on" Fluorescent Probes: Designing analogs where the fluorescence is initially quenched but becomes activated upon reaction with a specific analyte. This can be achieved by attaching a quenching group to the thiol, which is released upon reaction.

Ratiometric Probes: Developing probes that exhibit a shift in their emission wavelength upon binding to a target, allowing for more quantitative measurements that are independent of probe concentration.

Targeted Probes: Conjugating the this compound scaffold to molecules that target specific organelles or proteins, enabling the study of local environments within the cell. The morpholine group itself may confer some lysosomotropic properties. nih.gov

The table below lists examples of thiol-reactive fluorescent probes, which can serve as inspiration for the design of probes based on the this compound scaffold.

| Probe Name | Excitation (nm) | Emission (nm) | Target | Reference |

| Alexa Fluor 350 C5-maleimide | 346 | 442 | Thiols | thermofisher.com |

| Pacific Blue C5-maleimide | 410 | 455 | Thiols | thermofisher.com |

| Bimane iodoacetamide | ~375 | ~456 | Thiols | thermofisher.com |

Synergistic Integration of Experimental and Computational Methodologies

The integration of computational modeling with experimental synthesis and biological evaluation is a powerful approach to accelerate the discovery and optimization of new chemical entities. researchgate.net For this compound, this synergy can be applied at all stages of research.

In Silico Design and Screening: Computational tools can be used to design virtual libraries of this compound analogs. Molecular docking studies can then predict the binding affinity of these analogs to potential biological targets, helping to prioritize which compounds to synthesize. nih.govnih.gov For example, in the study of 3-methylquinoxaline-2-thiol derivatives, docking was used to predict their binding mode to the VEGFR-2 active site. nih.gov

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs. researchgate.net This allows for the early identification of compounds with potentially poor pharmacokinetic profiles, saving time and resources.

Mechanistic Insights: Molecular dynamics simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the mechanism of action at an atomic level. researchgate.net

Validation of Experimental Results: Computational studies can be used to rationalize and validate experimental findings. For instance, if an analog shows high biological activity, docking studies can provide a structural hypothesis for this observation. mdpi.com